molecular formula C95H162N28O30S B15137231 HIV gp120 (254-274)

HIV gp120 (254-274)

Cat. No.: B15137231
M. Wt: 2208.5 g/mol
InChI Key: PJZUANUAJMQDAQ-STVQAJFUSA-N
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Description

HIV gp120 (254-274) is a peptide fragment derived from the envelope glycoprotein gp120 of the Human Immunodeficiency Virus (HIV). This glycoprotein plays a crucial role in the virus’s ability to infect host cells by mediating the initial attachment and entry process. The gp120 protein binds to the CD4 receptor on the surface of host cells, facilitating the fusion of the viral and cellular membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HIV gp120 (254-274) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of HIV gp120 (254-274) follows similar principles but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are commonly used to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

HIV gp120 (254-274) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups .

Scientific Research Applications

HIV gp120 (254-274) has numerous applications in scientific research:

    Chemistry: Used to study peptide synthesis and modification techniques.

    Biology: Investigates the interactions between HIV and host cells, particularly the binding to CD4 receptors.

    Medicine: Plays a role in the development of HIV vaccines and therapeutic agents by serving as a target for neutralizing antibodies.

    Industry: Utilized in the production of diagnostic kits and research tools

Mechanism of Action

The mechanism of action of HIV gp120 (254-274) involves its interaction with the CD4 receptor on host cells. This binding induces conformational changes in the gp120 protein, exposing binding sites for coreceptors such as CCR5 or CXCR4. These interactions facilitate the fusion of the viral envelope with the host cell membrane, allowing the viral RNA to enter the host cell and initiate infection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

HIV gp120 (254-274) is unique due to its specific role in binding to the CD4 receptor and facilitating the entry of HIV into host cells. This fragment contains critical epitopes that are targets for neutralizing antibodies, making it a valuable component in vaccine development .

Properties

Molecular Formula

C95H162N28O30S

Molecular Weight

2208.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]pentanedioic acid

InChI

InChI=1S/C95H162N28O30S/c1-18-48(14)73(118-69(131)37-104-78(136)61(33-52-35-101-41-105-52)116-92(150)74(50(16)126)121-77(135)53(96)40-154)90(148)109-55(21-19-27-102-95(99)100)93(151)123-28-20-22-65(123)87(145)119-72(47(12)13)89(147)120-71(46(10)11)88(146)117-64(39-125)86(144)122-75(51(17)127)91(149)108-54(23-25-66(97)128)80(138)111-58(30-43(4)5)82(140)112-59(31-44(6)7)83(141)113-60(32-45(8)9)84(142)115-62(34-67(98)129)79(137)103-36-68(130)107-63(38-124)85(143)114-57(29-42(2)3)81(139)106-49(15)76(134)110-56(94(152)153)24-26-70(132)133/h35,41-51,53-65,71-75,124-127,154H,18-34,36-40,96H2,1-17H3,(H2,97,128)(H2,98,129)(H,101,105)(H,103,137)(H,104,136)(H,106,139)(H,107,130)(H,108,149)(H,109,148)(H,110,134)(H,111,138)(H,112,140)(H,113,141)(H,114,143)(H,115,142)(H,116,150)(H,117,146)(H,118,131)(H,119,145)(H,120,147)(H,121,135)(H,122,144)(H,132,133)(H,152,153)(H4,99,100,102)/t48-,49-,50+,51+,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,71-,72-,73-,74-,75-/m0/s1

InChI Key

PJZUANUAJMQDAQ-STVQAJFUSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)CNC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CS)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)CNC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)O)NC(=O)C(CS)N

Origin of Product

United States

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